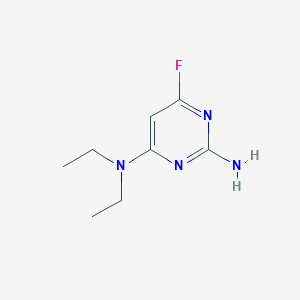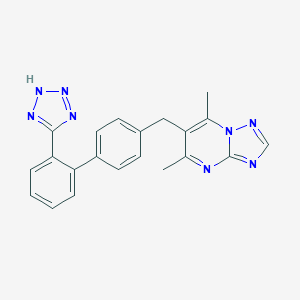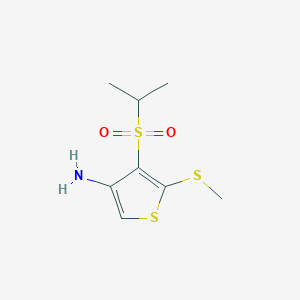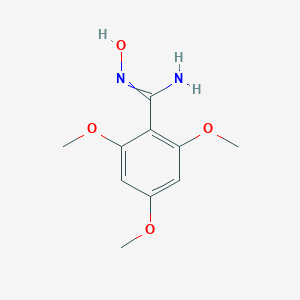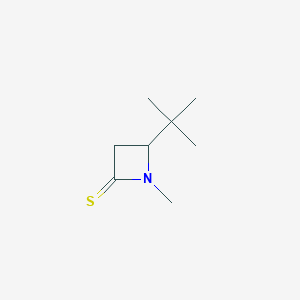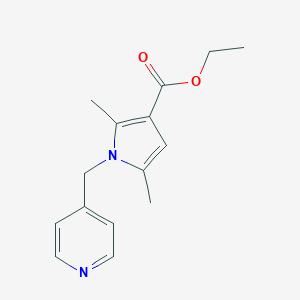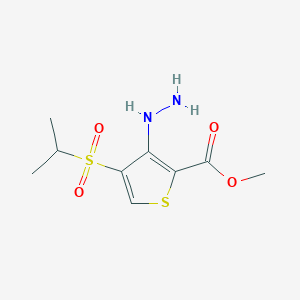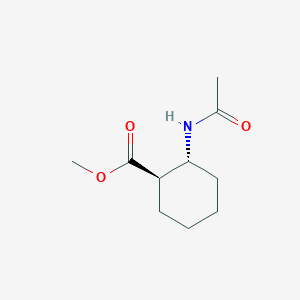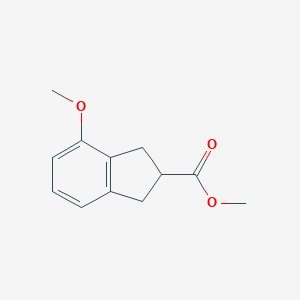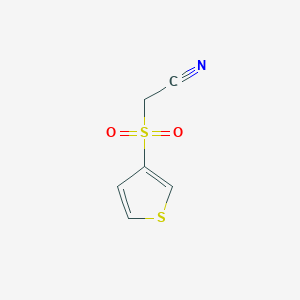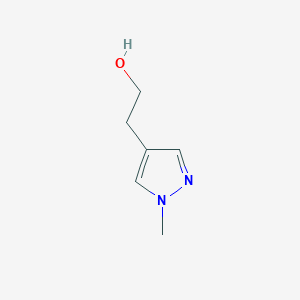
2-(1-methyl-1H-pyrazol-4-yl)ethanol
Descripción general
Descripción
Synthesis Analysis
Synthesis of similar pyrazole derivatives typically involves reactions such as cyclization and condensation. For example, reactions of triazolyl ethanones with benzaldehydes under basic conditions lead to chalcones, which, when reacted with thiosemicarbazide, yield pyrazolin-N-thioamides. These intermediates can further react to produce novel pyrazole derivatives (Kariuki et al., 2022). Additionally, refluxing ethanol with benzoyl hydrazide and pyrazolones yields other pyrazole derivatives, characterized by NMR and X-ray diffraction (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structures of pyrazole derivatives are often confirmed by techniques like X-ray crystallography. The crystal structures can reveal details such as nonplanar molecules and intermolecular hydrogen bonding forming complex ring systems (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, leading to a range of products depending on the reactants and conditions. For instance, reactions with hydrazines or hydroxylamine can produce pyrazolyl ethanols, which can be transformed into bioactive compounds (Chagarovskiy et al., 2016).
Aplicaciones Científicas De Investigación
Palladium(II) and Platinum(II) Complexes : Research by Pérez et al. (2013) explored the reaction of similar ligands with Palladium(II) and Platinum(II), resulting in complexes characterized by various spectroscopic methods. These complexes showed interesting structural and bonding properties, relevant for inorganic chemistry and potentially catalysis (Pérez et al., 2013).
Synthesis of Polysubstituted Pyrazoles and Isoxazoles : Chagarovskiy et al. (2016) developed a method for synthesizing 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, which can be further transformed into bioactive compounds. This study indicates the potential of such compounds in pharmaceutical applications (Chagarovskiy et al., 2016).
Synthesis and Characterization of Novel Pyrazolyl Thiazoles : A study by Kariuki et al. (2022) discussed the synthesis of various pyrazole derivatives. The research contributes to the understanding of the chemical properties of pyrazole-based compounds and their potential applications in chemistry (Kariuki et al., 2022).
Mono- and Binuclear Chiral N,N,O-Scorpionate Zinc Alkyls : Otero et al. (2017) investigated chiral bis(pyrazol-1-yl)methane-based ligands, including similar pyrazole derivatives, in the context of zinc complexes. These complexes showed efficiency in initiating ring-opening polymerization of rac-lactide, indicating their potential in polymer chemistry (Otero et al., 2017).
Electro-catalyzed Transformation to Pyrazole Derivatives : Vafajoo et al. (2015) described a synthesis method for 1,4-dihydropyrano[2,3-c]pyrazole derivatives, showcasing the electro-catalytic potential of similar compounds in green chemistry (Vafajoo et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-methylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-5-6(2-3-9)4-7-8/h4-5,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEOCSYOGWFPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588689 | |
| Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)ethanol | |
CAS RN |
176661-75-9 | |
| Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


